molecular formula C11H12N2O2S2 B3144052 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine CAS No. 54286-50-9

1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine

Cat. No.: B3144052
CAS No.: 54286-50-9
M. Wt: 268.4 g/mol
InChI Key: BVDSWHZMJJHNAD-UHFFFAOYSA-N
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Description

1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine (CAS: 54286-50-9) is a sulfonamide derivative featuring a pyrrolidine ring linked to a 4-isothiocyanatophenyl group via a sulfonyl bridge. This compound is characterized by its isothiocyanate (-N=C=S) functional group, which confers reactivity for conjugation reactions, making it valuable in chemical biology and pharmaceutical synthesis. The molecular formula is inferred as C₁₁H₁₁N₂O₂S₂, with a purity of 95% as reported in commercial sources . Its applications include serving as a building block in organic synthesis, particularly in the development of targeted covalent inhibitors or fluorescent probes due to the electrophilic isothiocyanate moiety.

Properties

IUPAC Name

1-(4-isothiocyanatophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c14-17(15,13-7-1-2-8-13)11-5-3-10(4-6-11)12-9-16/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDSWHZMJJHNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine is widely used in scientific research due to its versatility and unique properties . Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Reactivity: The isothiocyanate group in the target compound enables covalent bonding with nucleophiles (e.g., amines, thiols), distinguishing it from non-reactive analogs like 1-[(4-methylphenyl)sulfonyl]pyrrolidine .

Solubility and Stability: The presence of polar groups (e.g., amine in 1-[[(4-Aminophenyl)methyl]sulfonyl]pyrrolidine) improves aqueous solubility compared to hydrophobic isothiocyanate or bromo derivatives .

Biological Activity

1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₂N₂O₂S₂
  • CAS Number : 54286-50-9
  • MDL Number : MFCD09971942

It features an isothiocyanate group, which is known for its reactivity and biological significance, particularly in cancer research and antimicrobial activity.

1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine demonstrates various mechanisms of action, primarily through its interaction with biological targets such as enzymes and receptors. The following points summarize its proposed mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for targeting diseases like malaria through inhibition of Plasmodium falciparum IspD, with reported IC50 values ranging from 41 ± 7 nM to 600 ± 110 nM depending on structural modifications .
  • Antimicrobial Properties : The isothiocyanate moiety is associated with antimicrobial activity, potentially disrupting bacterial cell membranes and inhibiting growth .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Values (nM)References
Enzyme InhibitionPfIspD41 ± 7 to 600 ± 110
AntimicrobialVarious Bacterial StrainsNot specified
CytotoxicityCancer Cell LinesVaries

Case Studies and Research Findings

  • Antimalarial Activity : A study focused on the synthesis of derivatives from pyrrolidine highlighted the compound's potential as an antimalarial agent. Modifications to the sulfonyl linker were explored, revealing that certain derivatives exhibited enhanced activity against PfIspD compared to the parent compound .
  • Cytotoxic Effects : Research indicated that compounds with isothiocyanate groups often exhibit cytotoxic effects on cancer cell lines. The specific effects of 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine on various cancer types are under investigation, with preliminary results showing promising cytotoxicity .
  • Antimicrobial Studies : The compound's isothiocyanate functionality suggests significant antimicrobial properties. Studies have demonstrated that similar compounds can disrupt bacterial cell membranes, indicating a potential application in treating resistant bacterial infections .

Q & A

Q. How are conflicting DFT and crystallographic data reconciled in structural studies?

  • Methodological Answer : Refine computational models by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to match experimental bond lengths. Validate using root-mean-square deviation (RMSD) analysis between DFT-optimized and crystallographic structures. Re-examine hydrogen bonding networks using QTAIM (Quantum Theory of Atoms in Molecules) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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